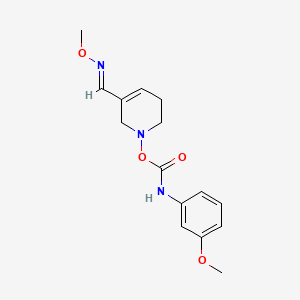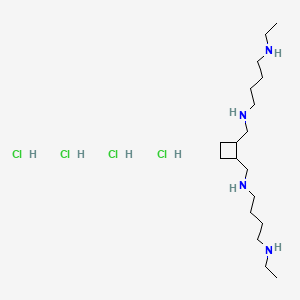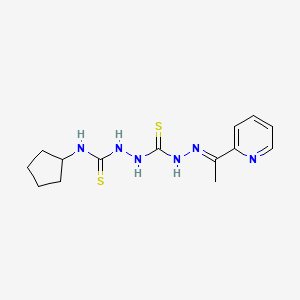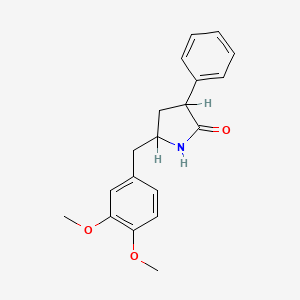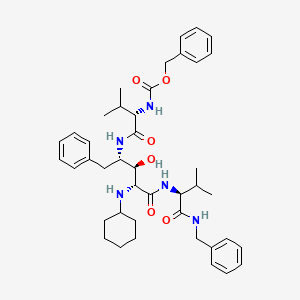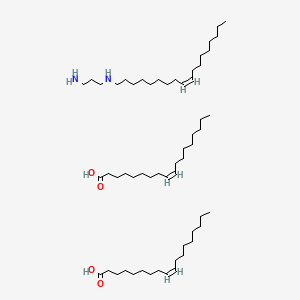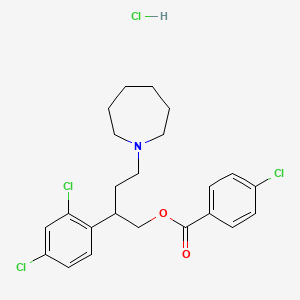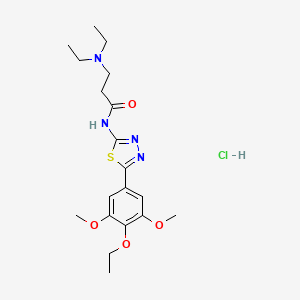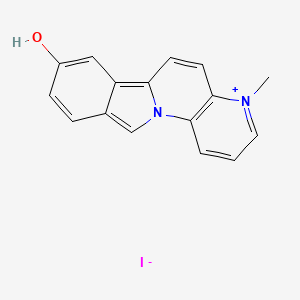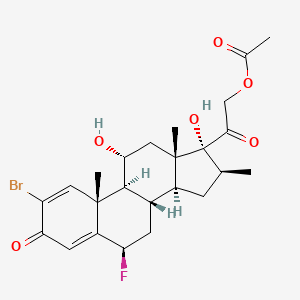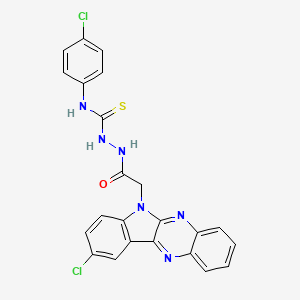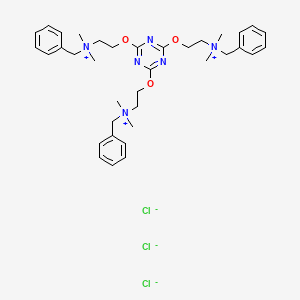
beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxopentyl)-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxopentyl)-, monosodium salt: is a chemical compound with a complex structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which includes beta-alanine and a substituted pentyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxopentyl)-, monosodium salt typically involves multiple steps. The process begins with the preparation of beta-alanine, which is then reacted with a substituted pentyl group under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized for efficiency and yield, with strict quality control measures in place to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxopentyl)-, monosodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent.
Wissenschaftliche Forschungsanwendungen
Beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxopentyl)-, monosodium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in biological processes and its effects on cellular functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxopentyl)-, monosodium salt exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-Alanine: A simple amino acid that serves as a building block for more complex molecules.
N-(2,4-dihydroxy-3,3-dimethyl-1-oxopentyl) derivatives: Compounds with similar substituted pentyl groups.
Uniqueness
Beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxopentyl)-, monosodium salt is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of beta-alanine and a substituted pentyl group sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
59203-09-7 |
|---|---|
Molekularformel |
C10H18NNaO5 |
Molekulargewicht |
255.24 g/mol |
IUPAC-Name |
sodium;3-[(2,4-dihydroxy-3,3-dimethylpentanoyl)amino]propanoate |
InChI |
InChI=1S/C10H19NO5.Na/c1-6(12)10(2,3)8(15)9(16)11-5-4-7(13)14;/h6,8,12,15H,4-5H2,1-3H3,(H,11,16)(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
BZBONVSBJPICDT-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C(C)(C)C(C(=O)NCCC(=O)[O-])O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


